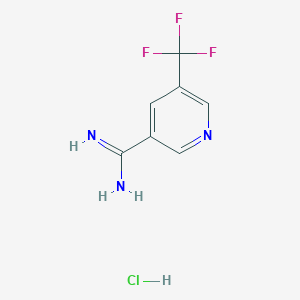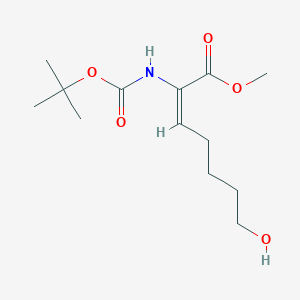
1,3-Dimethyl-5-nitrouracil hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitrouracil hydrate typically involves the nitration of 1,3-dimethyluracil. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process involves the following steps:
Nitration: 1,3-Dimethyluracil is dissolved in a suitable solvent, such as acetic acid, and nitric acid is added slowly while maintaining the temperature below 10°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitrouracil hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1,3-Dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione derivatives.
Reduction: Formation of 1,3-Dimethyl-5-amino-2,4(1H,3H)pyrimidinedione.
Substitution: Formation of various substituted pyrimidinedione derivatives.
Scientific Research Applications
1,3-Dimethyl-5-nitrouracil hydrate finds extensive use in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-nitrouracil hydrate involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
1,3-Dimethyl-5-nitrouracil hydrate can be compared with other similar compounds, such as:
1,3-Dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione: Similar in structure but without the hydrate form.
1,3-Diethyl-6-methyl-5-nitrouracil: Differing in the alkyl groups attached to the nitrogen atoms.
6-Amino-1,3-dibutyl-5-nitrosouracil: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C6H9N3O5 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
1,3-dimethyl-5-nitropyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C6H7N3O4.H2O/c1-7-3-4(9(12)13)5(10)8(2)6(7)11;/h3H,1-2H3;1H2 |
InChI Key |
BGTJIFRRJFCEPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)

![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)

amine](/img/structure/B13085429.png)




![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)
